Acid Stability Enhancement: Boc-Lys(2-Cl-Z)-OH vs. Boc-Lys(Z)-OH
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Boc-Lys(2-Cl-Z)-OH exhibits approximately 50-fold greater stability to acidic conditions compared to the unsubstituted benzyloxycarbonyl (Z) group found in Boc-Lys(Z)-OH . This enhanced stability is critical during repetitive TFA treatments in Boc SPPS, where the Z group can undergo partial cleavage leading to side reactions.
| Evidence Dimension | Acid stability (relative) |
|---|---|
| Target Compound Data | 2-Cl-Z protection is approximately 50 times more stable to acid than Z-protection |
| Comparator Or Baseline | Boc-Lys(Z)-OH (Z protection) |
| Quantified Difference | ~50-fold greater stability |
| Conditions | Acidolytic conditions relevant to Boc SPPS (referenced from Wünsch, Houben-Weyl) |
Why This Matters
Procurement of Boc-Lys(2-Cl-Z)-OH is mandated for any Boc SPPS exceeding a few cycles where premature side-chain deprotection and Nε-branching would otherwise compromise yield and purity.
